H-MET-TRP-OH

Overview

Description

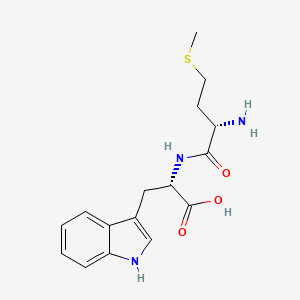

H-MET-TRP-OH (L-Methionyl-L-Tryptophan) is a dipeptide composed of methionine (Met) and tryptophan (Trp) linked via a peptide bond. Its molecular formula is C₁₆H₂₁N₃O₃S, with a molecular weight of 335.43 g/mol and a CAS number of 21438-63-1 . Structurally, it features methionine’s sulfur-containing side chain and tryptophan’s indole ring, contributing to distinct physicochemical properties such as solubility in dimethyl sulfoxide (DMSO) and sensitivity to oxidative environments .

This dipeptide has been studied for its conformational behavior using techniques like solid-state infrared linear dichroism (IR-LD) spectroscopy, revealing insights into its hydrogen-bonding patterns and backbone flexibility . While its biological roles are less well-characterized compared to larger peptides, its structural simplicity makes it a model for studying peptide interactions and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing dipeptides like methionyltryptophan involves the use of solid-phase peptide synthesis (SPPS). In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of methionyltryptophan can involve enzymatic synthesis, where specific enzymes catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its high specificity and efficiency. Additionally, chemical synthesis methods, such as the use of cyanogen bromide to cleave the bond to the C-terminal side of methionyl residues, can also be employed .

Chemical Reactions Analysis

Types of Reactions

H-MET-TRP-OH can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: Substitution reactions can occur at the amino or carboxyl groups of the dipeptide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reaction conditions typically involve aqueous solutions at neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and reduced forms of the dipeptide. These products can have different biological activities and properties compared to the parent compound .

Scientific Research Applications

Scientific Research Applications

Peptide Synthesis: H-Met-Trp-OH can be synthesized using Fmoc-Trp(Boc)-OH, a protected amino acid derivative crucial in peptide chemistry . The Fmoc group allows easy deprotection and coupling, while the Boc group ensures the stability of the tryptophan side chain during peptide chain elongation .

Spectroscopic Analysis: Solid-state IR-LD spectroscopy can be used to analyze this compound, providing insights into its structure and properties .

Tryptophan Research: Research has shown that tryptophan and its derivatives play significant roles in various biological processes .

Oxidation Studies: Tryptophan residues are susceptible to oxidation, which can affect the structure and function of peptides and proteins . this compound can be used in oxidation studies to understand the impact of tryptophan oxidation on the dipeptide .

Bioconjugation: Electrochemical methods can be used for tryptophan-selective bioconjugation, which is a fundamental synthetic method for generating artificial peptides and proteins .

AAA-Direct method: The AAA-Direct method can be used to determine tryptophan in proteins, peptides, and cell cultures .

Due to the lack of specific case studies on this compound, this section will cover studies related to tryptophan and methionine-containing peptides.

Selective Oxidation of Tryptophan: In one study, researchers selectively oxidized susceptible tryptophan residues in monoclonal antibodies (mAbs) to evaluate the structure-function relationship between tryptophan oxidation in complementarity-determining regions (CDRs) and its conformational impact on binding activities . The results showed that tryptophan oxidation in the CDR disrupted antigen binding .

Tryptophan in Bioactive Peptides: Tryptophan's aromatic side chain can contribute to peptide stability and interactions with biological targets . Peptides synthesized with tryptophan residues have potential applications as therapeutic agents .

Tryptophan Uptake: A recent study reported that human tryptophanyl-tRNA synthetase (TrpRS) is secreted from cells after infection with a pathogen as part of a defense mechanism .

Mechanism of Action

The mechanism of action of methionyltryptophan involves its interaction with specific molecular targets and pathways. Methionine residues can act as antioxidants by scavenging reactive oxygen species, while tryptophan residues can modulate neurotransmitter levels in the brain. The combined effects of these amino acids contribute to the overall biological activity of the dipeptide .

Comparison with Similar Compounds

H-MET-TRP-OH belongs to a class of dipeptides with diverse functional and structural attributes. Below is a comparative analysis with three related dipeptides: H-Trp-Met-OH (sequence isomer), H-Trp-Trp-OH (homodimeric Trp), and H-Trp-Leu-OH (Leu substitution).

Table 1: Structural and Functional Comparison

Key Observations:

Sequence Isomerism: this compound and H-Trp-Met-OH share identical molecular formulas but differ in amino acid sequence. This reversal impacts their interaction with enzymes or receptors. For example, H-Trp-Met-OH exhibits distinct IR-LD spectral features due to altered hydrogen-bonding networks .

Homodimers vs. Heterodimers : H-Trp-Trp-OH’s dual indole rings enhance UV absorbance and fluorescence, making it valuable in spectroscopic studies. However, its poor solubility contrasts with this compound’s DMSO compatibility .

Side-Chain Substitution : Replacing Met with Leu in H-Trp-Leu-OH eliminates sulfur-related redox sensitivity, improving stability in oxidative environments .

Research Implications

Comparative studies highlight how minor structural changes—sequence order, residue substitution, or dimerization—profoundly alter dipeptide behavior. For instance, this compound’s methionine residue necessitates careful handling in redox-active environments, whereas H-Trp-Leu-OH’s leucine enhances stability for biochemical applications . Future research could explore these dipeptides as scaffolds for drug delivery or biomarkers, leveraging their tunable properties.

Biological Activity

H-Methionine-Tryptophan Hydroxylamine (H-MET-TRP-OH) is a compound derived from two essential amino acids: methionine and tryptophan. This article explores its biological activity, focusing on its metabolic pathways, effects on neurotransmitter synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound contains a hydroxylamine group, which may enhance its reactivity and biological activity compared to its constituent amino acids. The synthesis of this compound can be achieved through various methods, including electrochemical bioconjugation techniques that selectively modify tryptophan residues under neutral pH conditions without external oxidants .

Tryptophan Metabolism

Tryptophan (Trp) is primarily metabolized through two pathways:

- Serotonin Pathway : Trp is hydroxylated to 5-hydroxytryptophan (5-HTP) and then decarboxylated to serotonin (5-HT), a critical neurotransmitter that regulates mood, sleep, and appetite.

- Kynurenine Pathway : Trp is converted into kynurenine and further into other metabolites like kynurenic acid and quinolinic acid. This pathway is linked to inflammation and various neurological conditions .

The availability of Trp significantly influences the synthesis of serotonin, with dietary intake affecting brain levels of 5-HTP and serotonin production . Chronic stress can shift Trp metabolism towards the kynurenine pathway, potentially reducing serotonin synthesis .

Neurotransmitter Synthesis

Research indicates that this compound may enhance the bioavailability of tryptophan in the brain, thereby increasing serotonin levels. A study involving the administration of hydrolyzed protein sources rich in tryptophan demonstrated improved plasma tryptophan uptake and mood enhancement in participants .

Table 1: Effects of Tryptophan Supplementation on Mood and Neurotransmitter Levels

Potential Therapeutic Applications

The implications of this compound extend into therapeutic domains:

- Mood Disorders : Given its role in serotonin synthesis, this compound could be explored as a supplement for mood disorders such as depression.

- Neurodegenerative Diseases : The kynurenine pathway's involvement in neuroinflammation suggests that modulating Trp metabolism through compounds like this compound may have protective effects against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the effects of tryptophan-related compounds on health:

- Stress Response : A double-blind study showed that participants consuming a tryptophan-rich diet experienced lower cortisol levels during stress tests, suggesting a protective effect against stress-induced neurochemical changes .

- Cognitive Performance : Research demonstrated that increased dietary tryptophan correlates with enhanced cognitive performance in stressful situations, highlighting its potential as a cognitive enhancer .

Q & A

Basic Research Questions

Q. What are the primary methodologies for structural characterization of H-MET-TRP-OH, and how do they address uncertainties in peptide identification?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) coupled with nuclear magnetic resonance (NMR) to resolve ambiguities in peptide sequence and stereochemistry. For purity assessment, employ reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis and fluorescence detection to quantify impurities below 1% . Cross-validate results using synthetic standards and reference spectral libraries to minimize false positives.

Q. How can researchers optimize synthesis protocols for this compound to improve yield and reduce side products?

- Methodological Answer : Implement solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, monitoring coupling efficiency via Kaiser tests. Optimize resin swelling and deprotection times to minimize truncation products. Post-synthesis, use preparative HPLC with gradient elution (e.g., 0.1% TFA in acetonitrile/water) for purification. Quantify yield loss at each step using LC-MS to identify bottlenecks .

Q. What stability studies are critical for this compound in aqueous buffers, and how should degradation pathways be analyzed?

- Methodological Answer : Conduct accelerated stability testing under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor oxidation (e.g., methionine residue) and hydrolysis (amide bonds) via LC-MS/MS. Use Arrhenius kinetics to extrapolate shelf-life. For pathway elucidation, employ isotopic labeling (e.g., deuterated solvents) to trace degradation intermediates .

Advanced Research Questions

Q. How do in vivo vs. in vitro models differ in evaluating the bioactivity of this compound, and what confounding factors must be controlled?

- Methodological Answer : In vitro assays (e.g., cell-based GPCR activation) require strict control of serum proteins and protease inhibitors to prevent peptide degradation. For in vivo studies (rodent models), use stable isotope-labeled this compound with LC-MS/MS pharmacokinetic profiling to distinguish endogenous vs. administered peptides. Address interspecies metabolic differences by comparing hepatic microsomal stability .

Q. What statistical frameworks resolve contradictions in this compound dose-response data across studies?

- Methodological Answer : Apply meta-regression to harmonize heterogeneous datasets, adjusting for variables like assay sensitivity (e.g., EC50 variability in calcium flux assays) and batch-to-batch peptide purity. Use Bayesian hierarchical models to quantify uncertainty and identify outliers. Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Q. How can computational modeling predict this compound interactions with non-canonical targets, and what experimental validation is required?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to explore peptide conformations in lipid bilayers or protein pockets. Validate predictions via alanine scanning mutagenesis of putative binding residues and measure affinity changes using isothermal titration calorimetry (ITC). Cross-reference with transcriptomic or proteomic datasets to identify off-target effects .

Q. What ethical and methodological challenges arise when studying this compound in human-derived tissue samples?

- Methodological Answer : Ensure compliance with institutional review boards (IRBs) for informed consent and data anonymization. Use primary cell cultures (e.g., human endothelial cells) with matched donor metadata (age, sex, health status) to account for biological variability. Include protease inhibitors and validate peptide stability in human plasma via stability-indicating assays .

Q. How do synergistic effects between this compound and endogenous metabolites influence experimental outcomes, and how can they be decoupled?

- Methodological Answer : Apply metabolomic profiling (e.g., UPLC-QTOF-MS) to identify co-varying metabolites in biological samples. Use knock-out models (e.g., CRISPR/Cas9) or pharmacological inhibitors to disrupt specific pathways. For dose-response studies, employ factorial designs to isolate additive vs. synergistic interactions .

Q. Data Analysis & Reporting Standards

Q. What criteria should guide the selection of negative/positive controls in this compound bioactivity studies?

- Methodological Answer : Include scrambled-sequence peptides as negative controls to rule out nonspecific interactions. For positive controls, use well-characterized agonists/antagonists of the target receptor (e.g., substance P for neurokinin receptors). Report signal-to-noise ratios and Z’-factors to validate assay robustness .

Q. How should researchers address batch variability in this compound synthesis when pooling data across labs?

- Methodological Answer : Standardize synthesis protocols (e.g., resin type, coupling reagents) and document batch-specific QC data (e.g., HPLC chromatograms, mass spectra). Use mixed-effects statistical models to account for batch as a random variable. Share raw data via repositories like ChEMBL or PeptideAtlas for cross-lab validation .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-23-7-6-12(17)15(20)19-14(16(21)22)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22)/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVRXLDSCKEYES-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209279 | |

| Record name | Methionyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60535-02-6 | |

| Record name | L-Methionyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60535-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060535026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.